N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methylphenoxy)acetamide
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Overview
Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methylphenoxy)acetamide is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a tetrahydroquinoline core substituted with a benzenesulfonyl group and a 2-(2-methylphenoxy)acetamide moiety.
Mechanism of Action
Target of Action
Similar compounds, such as n-benzenesulfonyl-1,2,3,4-tetrahydroquinoline (bsthq) derivatives, have been found to interact with enzymes involved in bacterial membrane synthesis, namely d-glutamic acid-adding enzyme (murd) and n-acetylglucosamine-1-phosphate-uridyltransferase (glmu) . These enzymes play crucial roles in the formation of peptidoglycan, a major component of the bacterial cell wall.
Mode of Action
Based on the known activities of similar compounds, it can be inferred that it may inhibit the function of key enzymes involved in bacterial cell wall synthesis . This inhibition could disrupt the formation of the bacterial cell wall, leading to bacterial cell death.
Biochemical Pathways
The compound likely affects the biochemical pathways involved in bacterial cell wall synthesis. By inhibiting the function of MurD and GlmU, the compound could disrupt the formation of peptidoglycan, a critical component of the bacterial cell wall . This disruption could lead to the weakening of the bacterial cell wall, making the bacteria more susceptible to osmotic pressure and ultimately leading to cell lysis.
Pharmacokinetics
Similar compounds have been found to be stable and slightly more soluble than their counterparts in most organic solvents compatible with microbiological assays This suggests that the compound may have good bioavailability
Result of Action
The compound’s action results in the disruption of bacterial cell wall synthesis, leading to bacterial cell death . This is evidenced by the bactericidal activity of similar compounds against Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 .
Biochemical Analysis
Biochemical Properties
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methylphenoxy)acetamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been identified to interact with enzymes such as D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU), both of which are involved in bacterial membrane synthesis . The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting their activity and disrupting bacterial cell wall synthesis.
Cellular Effects
This compound exhibits various effects on different types of cells and cellular processes. It has been shown to influence cell function by inhibiting bacterial growth, particularly in Gram-positive and Gram-negative bacteria . This compound affects cell signaling pathways by interfering with the synthesis of essential components of the bacterial cell wall, leading to cell lysis and death. Additionally, it may impact gene expression related to cell wall synthesis and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with specific enzymes. It inhibits the activity of MurD and GlmU by occupying their active sites, preventing the enzymes from catalyzing their respective reactions . This inhibition leads to a disruption in the synthesis of peptidoglycan, an essential component of the bacterial cell wall, ultimately resulting in bacterial cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over timeIn vitro studies have shown that the compound maintains its inhibitory activity against bacterial enzymes over extended periods, while in vivo studies are needed to assess its long-term impact on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including potential damage to host tissues . Threshold effects have been observed, where a minimum concentration is required to achieve the desired antibacterial activity.
Metabolic Pathways
This compound is involved in metabolic pathways related to bacterial cell wall synthesis. It interacts with enzymes such as MurD and GlmU, which play crucial roles in the biosynthesis of peptidoglycan . The compound’s inhibition of these enzymes affects metabolic flux and metabolite levels, leading to the accumulation of intermediates and disruption of bacterial cell wall formation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as bacterial cell walls, where it exerts its inhibitory effects . The compound’s distribution within tissues may also influence its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is primarily associated with bacterial cell walls. It targets enzymes involved in cell wall synthesis, leading to its accumulation at these sites . The compound’s activity and function may be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles within bacterial cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of 1,2,3,4-tetrahydroquinoline. The benzenesulfonyl group is introduced through a sulfonylation reaction, followed by the attachment of the 2-(2-methylphenoxy)acetamide group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, often involving continuous flow reactors or large batch reactors. The use of automated systems and real-time monitoring ensures consistent product quality. Purification steps, such as recrystallization or chromatography, are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of quinoline derivatives.
Reduction: Production of tetrahydroquinoline derivatives.
Substitution: Introduction of different functional groups leading to a variety of substituted derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Studied for its pharmacological effects, including potential use as a therapeutic agent.
Industry: Employed in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-benzenesulfonyl derivatives of heterocycles: These compounds share the benzenesulfonyl group and are also studied for their biological activities.
2-(2-methylphenoxy)acetamide derivatives: Compounds with similar acetamide and phenoxy groups are known for their diverse biological activities.
Uniqueness: N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methylphenoxy)acetamide stands out due to its specific combination of structural features, which contribute to its unique chemical and biological properties.
This compound represents a valuable tool in scientific research, with potential applications across various fields. Its synthesis, reactions, and applications continue to be areas of active investigation, promising new discoveries and advancements in the future.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-18-8-5-6-12-23(18)30-17-24(27)25-20-13-14-22-19(16-20)9-7-15-26(22)31(28,29)21-10-3-2-4-11-21/h2-6,8,10-14,16H,7,9,15,17H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYOZUQUQBWRQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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